Cas no 70210-09-2 (3-methyl-4-[[4-(methylsulphonyl)-2-nitrophenyl]azo]-1-phenyl-1H-pyrazol-5-amine)

3-methyl-4-[[4-(methylsulphonyl)-2-nitrophenyl]azo]-1-phenyl-1H-pyrazol-5-amine structure
70210-09-2 structure
Product name:3-methyl-4-[[4-(methylsulphonyl)-2-nitrophenyl]azo]-1-phenyl-1H-pyrazol-5-amine
CAS No:70210-09-2
MF:C17H16N6O4S
MW:400.411741256714
CID:974786
PubChem ID:112388

3-methyl-4-[[4-(methylsulphonyl)-2-nitrophenyl]azo]-1-phenyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-4-[[4-(methylsulphonyl)-2-nitrophenyl]azo]-1-phenyl-1H-pyrazol-5-amine
    • (3E,4E)-5-methyl-4-{2-[4-(methylsulfonyl)-2-nitrophenyl]hydrazinylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine
    • 1H-Pyrazol-5-amine, 3-methyl-4-((4-(methylsulfonyl)-2-nitrophenyl)azo)-1-phenyl-
    • 1H-Pyrazol-5-amine, 3-methyl-4-(2-(4-(methylsulfonyl)-2-nitrophenyl)diazenyl)-1-phenyl-
    • 3-Methyl-4-((4-(methylsulphonyl)-2-nitrophenyl)azo)-1-phenyl-1H-pyrazol-5-amine
    • EINECS 274-406-3
    • 1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-
    • DTXSID7072044
    • 70210-09-2
    • 3-Methyl-4-[2-[4-(methylsulfonyl)-2-nitrophenyl]diazenyl]-1-phenyl-1H-pyrazol-5-amine
    • NS00037020
    • 1H-Pyrazol-5-amine, 3-methyl-4-[2-[4-(methylsulfonyl)-2-nitrophenyl]diazenyl]-1-phenyl-
    • FA3DT29VPT
    • BBCXHOYGGYKBRN-UHFFFAOYSA-N
    • Inchi: InChI=1S/C17H16N6O4S/c1-11-16(17(18)22(21-11)12-6-4-3-5-7-12)20-19-14-9-8-13(28(2,26)27)10-15(14)23(24)25/h3-10H,18H2,1-2H3
    • InChI Key: BBCXHOYGGYKBRN-UHFFFAOYSA-N
    • SMILES: CC1=NN(C(=C1N=NC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])N)C3=CC=CC=C3

Computed Properties

  • Exact Mass: 400.09558
  • Monoisotopic Mass: 400.095374
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 791
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 152

Experimental Properties

  • Density: 1.504
  • Boiling Point: 569.468°C at 760 mmHg
  • Flash Point: 298.203°C
  • Refractive Index: 1.704
  • PSA: 145.84

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